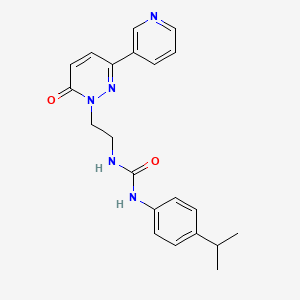![molecular formula C16H24N6O B2428559 1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2379986-03-3](/img/structure/B2428559.png)
1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of 1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of Piperidine and Pyrrolidine Moieties: The piperidine and pyrrolidine groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under specific temperature and pressure conditions
Chemical Reactions Analysis
1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents
Scientific Research Applications
1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .
Comparison with Similar Compounds
1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds have a similar core but include a triazole ring, offering different biological properties.
Properties
IUPAC Name |
1-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-11-18-15-14(9-17-20(15)2)16(19-11)21-6-3-12(4-7-21)22-8-5-13(23)10-22/h9,12-13,23H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVQHKUYQGBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)N4CCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2428482.png)
![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)


![1-(2,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2428490.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2428493.png)
![2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
